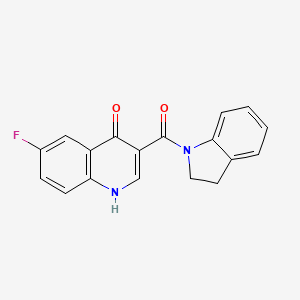

2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone

Description

Properties

IUPAC Name |

3-(2,3-dihydroindole-1-carbonyl)-6-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2/c19-12-5-6-15-13(9-12)17(22)14(10-20-15)18(23)21-8-7-11-3-1-2-4-16(11)21/h1-6,9-10H,7-8H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSUXZNTOKSIJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and quinoline precursors separately, followed by their coupling under specific conditions . For instance, the indole derivative can be synthesized through electrophilic substitution reactions, while the quinoline derivative can be prepared via Friedländer synthesis .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s biological activities make it a candidate for studying enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The indole and quinoline moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The target compound shares a methanone-linked dihydroindole-heterocycle motif with several analogs. Key variations lie in the heterocyclic partner (quinoline vs. thiazole, benzodioxole, etc.) and substituent patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- Fluorine (6-F): Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ’s fluorophenyl imino group) .

- Hydroxy (4-OH): Introduces H-bonding capability, contrasting with methoxy () or unsubstituted quinoline derivatives.

- Sulfur-containing rings (e.g., thiazole in ): Increase polar surface area but may reduce blood-brain barrier penetration compared to nitrogen-rich quinoline.

Biological Activity

2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone is a complex organic compound with notable potential in medicinal chemistry. Its unique structural features, which combine an indole moiety with a fluorinated quinoline derivative, suggest significant biological activity. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The molecular formula of 2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone is C18H13FN2O2, with a molecular weight of approximately 308.3 g/mol. The compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H13FN2O2 |

| Molecular Weight | 308.3 g/mol |

| IUPAC Name | 2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone |

| Solubility | Varies with solvent; typically more soluble in polar solvents |

Synthesis

The synthesis of this compound involves several key steps, including condensation reactions between starting materials such as 6-fluoro-4-hydroxyquinoline and morpholine derivatives. The reaction conditions—temperature and choice of solvents—are critical for optimizing yield and purity. Strong condensing agents are often employed to facilitate the formation of the carbon-carbon bond between the indole and quinoline moieties.

The biological activity of 2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The fluoro-substituted quinoline ring and indole moiety enhance its binding affinity and specificity towards these targets. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to potential therapeutic effects.

Antiviral Activity

Research indicates that compounds similar to 2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone exhibit antiviral properties. For instance, derivatives based on quinoline structures have shown significant inhibitory effects against HIV integrase (IN) and RNase H activities, with IC50 values below 100 nM for strand transfer functions . Such findings highlight the potential of this compound in developing antiviral therapies.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial properties as well. The presence of both indole and quinoline structures is known to contribute to antimicrobial activity against various pathogens. For example, similar quinolone derivatives have demonstrated efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antiviral Efficacy : A study on quinolinonyl diketo acid derivatives demonstrated their ability to inhibit HIV replication effectively. Compounds with structural similarities to 2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone showed promising results in vitro against HIV .

- Antimicrobial Activity : Research on thiazole derivatives linked with quinoline structures revealed significant antibacterial activity against resistant strains, underscoring the potential for developing new antimicrobial agents based on similar frameworks .

Q & A

Q. What are the critical steps in synthesizing 2,3-dihydro-1H-indol-1-yl(6-fluoro-4-hydroxyquinolin-3-yl)methanone, and how can reaction conditions be optimized?

The synthesis of this compound involves sequential functionalization of the quinoline and indole moieties. Key steps include:

- Quinoline core formation : Fluorination at position 6 and hydroxylation at position 4 are achieved via electrophilic aromatic substitution under controlled pH (e.g., using HF/pyridine for fluorination and H₂O₂/acidic conditions for hydroxylation) .

- Indole coupling : The methanone bridge is formed via nucleophilic substitution or Friedel-Crafts acylation, requiring anhydrous conditions and catalysts like AlCl₃ .

- Optimization : Reaction yields improve with solvent choice (e.g., DMF for polar intermediates) and temperature control (e.g., 60–80°C for acylation). Purity is ensured via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., fluorine-induced deshielding in quinoline) and methanone bridge formation .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing isomers .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) monitors purity, especially for residual solvents or byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to targets (e.g., HIV integrase or GPCRs). The quinoline’s hydroxyl group often forms hydrogen bonds with catalytic residues, while the indole moiety engages in hydrophobic interactions .

- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations in GROMACS). Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA analysis) .

- Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies .

Q. How should researchers resolve contradictions in binding data between in vitro and in silico studies?

- Experimental replication : Conduct dose-response curves (e.g., IC₅₀ assays) under standardized conditions (pH 7.4, 37°C) to confirm activity .

- Structural analysis : Use X-ray crystallography or cryo-EM to validate binding poses predicted by docking. For example, the fluorinated quinoline may adopt unexpected conformations in solution .

- Data reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to identify systemic biases between computational and experimental datasets .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

- Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to improve bioavailability. Hydrolysis in vivo regenerates the active form .

- Cytochrome P450 screening : Use liver microsomes to identify metabolic hotspots (e.g., indole N-methylation). Introduce blocking groups (e.g., trifluoromethyl) at vulnerable sites .

- Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and clearance rates in rodent models to guide structural refinements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.